8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene, followed by the reduction of the pyridine ring.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Final Coupling: The final step involves coupling the piperidine derivative with the purine core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl chloride, nucleophiles (amines, thiols), basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function and slow the progression of neurodegenerative diseases . The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits cholinesterase and is used in Alzheimer’s therapy.
Uniqueness
8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its multi-targeted approach. It not only inhibits cholinesterase but also exhibits metal-chelating properties and calcium channel blocking activity, which can provide additional neuroprotective effects .
Properties
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-4-5-13-29-20(25-22-21(29)23(30)27(3)24(31)26(22)2)17-28-14-11-19(12-15-28)16-18-9-7-6-8-10-18/h6-10,19H,4-5,11-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGHLCTWYXUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.